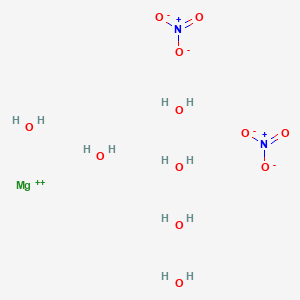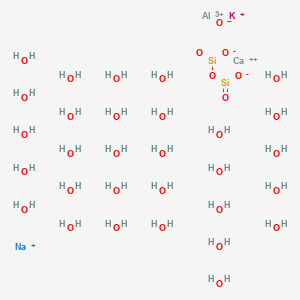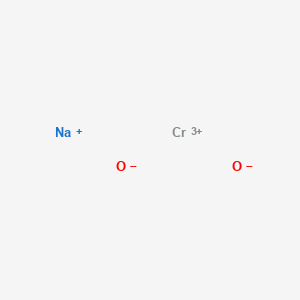
2,7-Dimethyltetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyltetralin, also known as 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene, is a chemical compound with the molecular formula C12H16 . It has an average mass of 160.255 Da and a monoisotopic mass of 160.125198 Da .
Synthesis Analysis
The synthesis of 2,7-Dimethyltetralin has been studied in the context of isomerization reactions. For instance, one study evaluated the catalytic performance of silicon- and boron-modified H-BEA catalysts for the isomerization of 2,7-dimethyltetralin to 2,6-DMT .Molecular Structure Analysis
The molecular structure of 2,7-Dimethyltetralin consists of 12 carbon atoms, 16 hydrogen atoms . The exact mass is 160.125198 .Chemical Reactions Analysis
In terms of chemical reactions, 2,7-Dimethyltetralin has been used in isomerization reactions. Specifically, it has been converted to 2,6-DMT using silicon- and boron-modified H-BEA catalysts .Physical And Chemical Properties Analysis
2,7-Dimethyltetralin has a density of 0.9±0.1 g/cm3, a boiling point of 240.3±20.0 °C at 760 mmHg, and a flash point of 98.4±7.3 °C . It has no freely rotating bonds, no hydrogen bond acceptors, and no hydrogen bond donors .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,7-dimethyl-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3,5,7,10H,4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAPJKOPHBEWOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871209 |
Source


|
| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
13065-07-1 |
Source


|
| Record name | 2,7-Dimethyl tetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013065071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)


![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)

![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)


